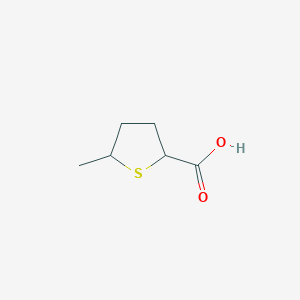

5-Methylthiolane-2-carboxylic acid

CAS No.: 1206675-27-5

Cat. No.: VC4897801

Molecular Formula: C6H10O2S

Molecular Weight: 146.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206675-27-5 |

|---|---|

| Molecular Formula | C6H10O2S |

| Molecular Weight | 146.2 |

| IUPAC Name | 5-methylthiolane-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H10O2S/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

| Standard InChI Key | LGZJNCHQIKMJRA-UHFFFAOYSA-N |

| SMILES | CC1CCC(S1)C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-Methylthiophene-2-carboxylic acid is systematically named as 5-methylthiophene-2-carboxylic acid under IUPAC nomenclature. Alternative names include 5-methyl-2-thenoic acid and rivaroxaban impurity 51 . Its SMILES notation is , reflecting the thiophene ring’s substitution pattern. The InChIKey, , uniquely identifies its stereochemical and structural features .

Crystallographic and Electronic Properties

The compound’s planar thiophene ring facilitates π-π stacking interactions, while the electron-withdrawing carboxylic acid group enhances its reactivity in electrophilic substitutions. Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, attributed to the asymmetric distribution of electron density between the methyl and carboxylic acid groups .

Physicochemical Properties

Thermal and Physical Parameters

The compound exhibits a melting point of 135–138°C and a boiling point estimated at 229.75°C . Its density is approximately 1.365 g/cm³, and the refractive index is 1.5300, consistent with aromatic heterocycles . The pKa of the carboxylic acid group is 3.71 ± 0.10, indicating moderate acidity comparable to benzoic acid derivatives .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 135–138°C | |

| Boiling Point | 229.75°C (estimate) | |

| Density | 1.365 g/cm³ | |

| Refractive Index | 1.5300 | |

| pKa | 3.71 ± 0.10 | |

| Log P (Consensus) | 1.64 |

Solubility and Partitioning

The compound demonstrates solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol (0.821 mg/mL) . Its octanol-water partition coefficient (Log P) ranges from 1.35 (iLOGP) to 2.34 (SILICOS-IT), with a consensus value of 1.64, indicating moderate lipophilicity .

Synthesis and Derivatization

Esterification Reactions

The most common synthesis involves esterification of 5-methylthiophene-2-carboxylic acid with ethanol under acidic conditions. For example, refluxing the acid with concentrated in ethanol for 72 hours yields the ethyl ester with 67% efficiency . Alternative methods employ methanol and HCl gas, achieving 86% yield for the methyl ester .

Table 2: Representative Synthesis Conditions

| Reaction | Conditions | Yield |

|---|---|---|

| Ethyl Ester Formation | , EtOH, reflux, 72h | 67% |

| Methyl Ester Formation | HCl gas, MeOH, 18h | 86% |

| Bromination | NBS, , 70°C | 516 mg |

Bromination at the Methyl Group

Bromination using bromosuccinimide (NBS) and a radical initiator (e.g., dibenzoyl peroxide) in carbon tetrachloride introduces a bromine atom at the methyl position. This reaction proceeds via a radical chain mechanism, yielding 5-bromomethyl-2-carbomethoxythiophene, a precursor for further functionalization .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing rivaroxaban, a factor Xa inhibitor. Its brominated derivatives are used to introduce functional groups for anticoagulant activity optimization .

Material Science

In polymer chemistry, the thiophene ring’s conjugated system enables its use in conductive polymers and organic electronics. Derivatives are explored in organic light-emitting diodes (OLEDs) due to their electron-transport properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume